1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester)
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester)
Brand Name:
Vulcanchem
CAS No.:
19351-42-9
VCID:
VC21059492
InChI:
InChI=1S/C14H21N3O4/c15-13(18)20-10-4-8-17(9-5-11-21-14(16)19)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,15,18)(H2,16,19)
SMILES:
C1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N
Molecular Formula:
C14H21N3O4
Molecular Weight:
295.33 g/mol
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester)
CAS No.: 19351-42-9
Cat. No.: VC21059492
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19351-42-9 |
|---|---|
| Molecular Formula | C14H21N3O4 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | 3-[N-(3-carbamoyloxypropyl)anilino]propyl carbamate |
| Standard InChI | InChI=1S/C14H21N3O4/c15-13(18)20-10-4-8-17(9-5-11-21-14(16)19)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,15,18)(H2,16,19) |
| Standard InChI Key | OQPPZPMITISRLR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator